molecular formula C15H16N2O2 B7473049 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide

4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide

Cat. No. B7473049
M. Wt: 256.30 g/mol
InChI Key: SOSLURNBTYUPSV-UHFFFAOYSA-N
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Description

4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole-2-carboxamide family. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. The compound has been found to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are responsible for the inflammatory response. It also reduces the production of prostaglandins, which are responsible for pain and fever.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic properties. It can be used to study the mechanism of action of COX inhibitors and their effects on the inflammatory response. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide. One of the significant directions is the development of new drugs based on the compound's anti-inflammatory, analgesic, and antipyretic properties. Another direction is the study of the compound's effects on other physiological processes, such as the immune response and cancer cell growth. Additionally, the compound's potential toxicity needs to be further investigated to ensure its safe use in future experiments.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and a better understanding of its effects on physiological processes.

Synthesis Methods

The synthesis of 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide involves the reaction of 2-methylphenylhydrazine with 4-acetyl-1-methylpyrrole-2-carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-4-5-7-13(10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSLURNBTYUPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CN2C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide

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